molecular formula C8H9NO2 B118877 4-(Methylamino)benzoic acid CAS No. 10541-83-0

4-(Methylamino)benzoic acid

Cat. No.: B118877
CAS No.: 10541-83-0
M. Wt: 151.16 g/mol
InChI Key: ZVIDMSBTYRSMAR-UHFFFAOYSA-N
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Description

4-(Methylamino)benzoic acid, also known as N-Methyl-4-aminobenzoic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid, where a methylamino group is substituted at the para position of the benzene ring.

Biochemical Analysis

Biochemical Properties

4-(Methylamino)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in peptide synthesis reactions . The compound’s interaction with enzymes such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the formation of peptide bonds . Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of various metabolites.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns . These changes can result in altered cellular functions, such as increased or decreased production of certain proteins. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions . For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, this compound can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. This degradation can result in the formation of by-products that may have different biological activities. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals . As the dosage increases, the compound can exhibit significant biological activities, including therapeutic effects and potential toxicity. High doses of this compound have been associated with adverse effects, such as tissue damage and organ toxicity. These effects are dose-dependent and can vary based on the animal species and the route of administration.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolites can participate in further biochemical reactions, contributing to the overall metabolic flux within the cell. The compound’s involvement in metabolic pathways can also influence the levels of other metabolites, thereby affecting cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to certain cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound can affect its activity and function, as different cellular compartments provide distinct microenvironments that can modulate the compound’s interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Methylamino)benzoic acid involves the reaction of 4-bromobenzoic acid with methylamine in the presence of a copper catalyst. The reaction is typically carried out in a sealed tube at elevated temperatures (around 100°C) for several hours. After completion, the reaction mixture is cooled, and the product is isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylamino)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylamino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(methylamino)benzoic acid
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InChI

InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIDMSBTYRSMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
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DSSTOX Substance ID

DTXSID8065117
Record name Benzoic acid, 4-(methylamino)-
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Molecular Weight

151.16 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 4-(Methylamino)benzoic acid
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CAS No.

10541-83-0
Record name 4-(Methylamino)benzoic acid
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Record name 4-Methylaminobenzoic acid
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Record name 4-(Methylamino)benzoic acid
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Record name Benzoic acid, 4-(methylamino)-
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Record name Benzoic acid, 4-(methylamino)-
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Record name 4-methylaminobenzoic acid
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Record name 4-(METHYLAMINO)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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